1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine
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Overview
Description
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-oxadiazole ring with a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process involves refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Piperidine Derivatives: Compounds with a piperidine ring but different functional groups attached to it.
Uniqueness: 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
58476-83-8 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-phenyl-3-piperidin-1-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-3-7-11(8-4-1)12-14-13(15-17-12)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
BMQJBPQMVQXZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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